molecular formula C9H10ClNO3 B169095 5-Chloro-6-isopropoxynicotinic acid CAS No. 187401-45-2

5-Chloro-6-isopropoxynicotinic acid

Cat. No. B169095
M. Wt: 215.63 g/mol
InChI Key: PZDIVDDFLGKWID-UHFFFAOYSA-N
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Description

5-Chloro-6-isopropoxynicotinic acid is a chemical compound with the molecular formula C9H10ClNO3 . It is also known by other names such as 5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid . The compound has a molecular weight of 215.63 g/mol .


Molecular Structure Analysis

The compound has a complex structure with a chlorine atom, an isopropoxy group, and a carboxylic acid group attached to a pyridine ring . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has several computed properties such as XLogP3-AA of 2.1, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 3 . The compound also has a Topological Polar Surface Area of 59.4 Ų .

Future Directions

While specific future directions for 5-Chloro-6-isopropoxynicotinic acid were not found, it’s worth noting that similar compounds like isatin have shown potential in various areas such as decreasing the incidence of cardiovascular events, premature aging, age-associated neurological disorders .

properties

IUPAC Name

5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDIVDDFLGKWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592495
Record name 5-Chloro-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-isopropoxynicotinic acid

CAS RN

187401-45-2
Record name 5-Chloro-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-methylethyl 5-chloro-6-[(1-methylethyl)oxy]-3-pyridinecarboxylate (D60) (1.6 g, 6.21 mmol) in isopropanol (70 ml) and water (35.0 ml) was treated with 2N sodium hydroxide (6.21 ml, 12.42 mmol) and stirred for 3 hours to give a single product. Evaporated off the IPA, acidified with glacial acetic acid and extracted product into EtOAc (100 ml). Dried over MgSO4 and evaporated off the solvent to yield 1.30 g of the title compound as a white solid. MS (ES) C9H1035ClNO3 requires 215; found 214 (M−H+).
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1.6 g
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6.21 mL
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70 mL
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35 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5,6-Dichloronicotinic acid (1.95 g, 10 mmol) is added to a solution of KOtBu (2.28 g, 20 mmol) in isopropanol (20 mL). The mixture is heated at 80° C. for 15 h. The mixture is diluted with water (60 mL) and acidified with 1M aq. HCl. The aq. solution is extracted with ether (5×50 mL) and the combined org. extracts are dried (Na2SO4), filtered and evaporated to provide 5-chloro-6-isopropoxy-nicotinic acid; 1H NMR (d6-DMSO) δ 1.38 (d, J=6.2 Hz, 7H), 5.44 (hept, J=6.2 Hz, 1H), 8.18 (d, J=2.1 Hz, 1H), 8.65 (d, J=2.1 Hz, 1H)
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1.95 g
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2.28 g
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20 mL
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60 mL
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Synthesis routes and methods IV

Procedure details

Sodium hydroxide (29.1 ml, 58.2 mmol) was added to a solution of 1-methylethyl 5-chloro-6-[(1-methylethyl)oxy]-3-pyridinecarboxylate (D30) (3 g, 11.64 mmol) in methanol (25 ml) and stirred at room temperature overnight. The solvent was evaporated before neutralising with 2M HCl and extracting with ether. It was then dried over magnesium sulfate and evaporated to give an impure white solid. Trituration with DCM gave the title compound as a pure white solid. MS (ES) C9H10ClNO3 requires 215, found 216 [M+H]+
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29.1 mL
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3 g
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25 mL
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